Home > Products > Screening Compounds P37460 > N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide
N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide -

N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide

Catalog Number: EVT-4826593
CAS Number:
Molecular Formula: C25H16ClN3O2S
Molecular Weight: 457.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: While structurally distinct from N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide, this compound and its metabolite fall under the broader category of heterocyclic compounds with potential therapeutic applications, highlighting the diversity within this chemical space [].

(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone

Compound Description: This compound, designated as 2 in the source, is a metabolite of compound 1 []. It demonstrated antipsychotic-like activity in behavioral tests, but also exhibited toxicity. This finding underscores the importance of understanding the metabolic pathways of drug candidates.

Relevance: Although structurally dissimilar to N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide, this metabolite highlights the potential for metabolic transformations to significantly impact biological activity and toxicity profiles within a series of compounds [].

1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol

Compound Description: Identified as compound 28 in the research [], this molecule exhibited antipsychotic-like effects by reducing spontaneous locomotion in mice without inducing ataxia, a common side effect of many antipsychotic drugs. Importantly, it did not display binding affinity for D2 dopamine receptors in vitro, suggesting a mechanism of action distinct from typical antipsychotics.

Relevance: This compound, although possessing a different core structure, shares the presence of an aryl group and a nitrogen-containing heterocycle with N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide. This similarity highlights the potential for exploring structural variations around these motifs for modulating biological activity [].

4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol

Compound Description: This compound, referred to as 41 in the research, demonstrated further exploration of the structure-activity relationship within the series []. It exhibited antipsychotic-like activity in both rats and monkeys by inhibiting conditioned avoidance responding. Notably, it did not induce dystonic movements in a primate model, suggesting a potentially favorable side effect profile.

Relevance: Although the core structure differs, the presence of a chlorophenyl group and a nitrogen-containing heterocycle aligns with the general structural features present in N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide, emphasizing the potential relevance of these moieties in influencing biological activity [].

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone

Compound Description: This benzoxazole derivative, designated as 5d in the research [], exhibited potent antifungal activity against Candida albicans SC5314, with a minimum inhibitory concentration (MIC) of 16 µg/mL. It also displayed weak anti-proliferative activity against clinical strains of C. albicans resistant to azoles and C. glabrata.

Relevance: This compound shares the 1,3-benzoxazole core with N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide, indicating a potential scaffold for antifungal activity. The presence of a halogenated phenyl group, albeit at a different position and with a different halogen, further strengthens the structural connection. This highlights the potential for exploring modifications to the benzoxazole core and substitutions for optimizing antifungal activity [].

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichloro-phenyl)ethanone

Compound Description: This derivative, identified as 5i in the paper [], demonstrated activity against Candida species, exhibiting an MIC of 16 µg/mL against C. glabrata and contributing to a 53% reduction in growth at the same concentration.

Relevance: The shared 1,3-benzoxazole core with N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide emphasizes the potential of this scaffold for developing antifungal agents. The presence of a trichlorophenyl group, although at a different position than the chlorophenyl group in the target compound, further suggests the relevance of halogenated phenyl substituents for antifungal activity within this structural class [].

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,4,6-trichlorophenyl)ethanone

Compound Description: This compound, denoted as 5k in the research [], showed notable antifungal activity, achieving a minimum inhibitory concentration for proliferation (MICP) of 16 µg/mL and a 64.2 ± 10.6% growth reduction against a C. albicans isolate.

Relevance: Sharing the 1,3-benzoxazole core with N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide, this compound further supports the potential of this scaffold for antifungal drug development []. The inclusion of a trichlorophenyl group, despite being positioned differently than the chlorophenyl substituent in the main compound, highlights the influence of halogenated phenyl groups on antifungal activity within this class of compounds.

2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone

Compound Description: Identified as compound 6a in the study [], this derivative exhibited antifungal activity, displaying an MICP of 16 µg/mL and an 88.0 ± 9.7% growth reduction rate against a C. albicans isolate.

Relevance: The shared 1,3-benzoxazole core with N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide further supports the exploration of this scaffold for antifungal drug development []. While the target compound features a chlorophenyl group, the presence of a bromine atom on the benzoxazole ring in this analog suggests that halogen substitutions on the core structure itself might also contribute to antifungal activity.

4-Methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol

Compound Description: This compound, labeled as 1 in the research paper [], was subjected to X-ray crystallography and DFT calculations to investigate its structural properties and compare them with theoretical data.

Relevance: This compound shares the 1,3-benzoxazole core structure with N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide, suggesting that the target compound might exhibit similar structural features and intermolecular interactions []. The presence of a phenyl substituent, albeit at a different position, further strengthens the structural connection. This highlights the potential importance of aryl substitutions on the benzoxazole ring for modulating biological activity.

2-(2-Hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol

Compound Description: This molecule, designated as 2 in the research [], underwent X-ray crystallography and DFT calculations to understand its molecular geometry and compare it with computed data. Notably, it exhibited a smaller HOMO-LUMO energy gap compared to compounds 1 and 3, indicating potentially higher chemical reactivity.

Relevance: Sharing the 1,3-benzoxazole core with N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide, this compound further strengthens the relevance of this scaffold for biological activity []. The presence of a naphthyl group, a larger aromatic system compared to the chlorophenyl group in the target compound, emphasizes the potential for exploring diverse aromatic substitutions for fine-tuning biological properties.

2-(4-Chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol

Compound Description: This benzoxazole derivative, labeled as 3 in the study [], was analyzed using X-ray crystallography and DFT calculations to determine its structure and compare it with theoretical predictions.

Relevance: The shared 1,3-benzoxazole core with N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide suggests a common structural basis for potential biological activity []. Importantly, this compound features a chlorophenyl group at the same position as the target compound, further solidifying the structural similarity. This finding underscores the potential significance of chlorophenyl substitution at this specific position of the benzoxazole ring for influencing biological and potentially pharmaceutical properties.

2-Cyanomethyl-1,3-benzothiazole

Compound Description: This compound, designated as 1 in the study [], serves as a versatile starting material for synthesizing various heterocyclic compounds, including pyrido[2,1-b]benzothiazoles, aminoquinolines, coumarins, and thiazole derivatives. These diverse products highlight the synthetic utility of this compound.

Relevance: While structurally distinct from N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide, this compound underscores the broader context of using substituted heterocycles, particularly those containing nitrogen and sulfur, as building blocks for accessing diverse chemical libraries with potential biological relevance []. This suggests that exploring variations of the target compound's scaffold, such as incorporating sulfur-containing heterocycles, might yield compounds with altered biological profiles.

4-Chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide

Compound Description: This series of indapamide derivatives, represented by the general structure in the research [], was designed and synthesized as potential anticancer agents. These compounds incorporate structural modifications to the indapamide scaffold, aiming to enhance pro-apoptotic activity and improve efficacy against cancer cells.

Relevance: Though structurally distinct from N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide, this series emphasizes the exploration of diverse heterocyclic scaffolds, particularly those containing sulfur and nitrogen, for developing anticancer agents []. This suggests that exploring variations of the target compound's core structure, including incorporating sulfonamide or amide functionalities, could potentially lead to compounds with anticancer properties.

4-Chloro-3-({[3-(substituted)-4-oxo-1,3-thiazolidine-2-ylidene]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide

Compound Description: This series of indapamide derivatives, represented by their general structure in the study [], was designed and synthesized to target cancer cells. These compounds feature modifications to the indapamide framework, aiming to enhance pro-apoptotic activity and improve their effectiveness as anticancer agents.

Relevance: While structurally different from N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide, this series highlights the significance of exploring diverse heterocyclic scaffolds, particularly those containing sulfur and nitrogen atoms, for developing anticancer therapies []. This suggests that variations of the target compound's core structure, such as incorporating sulfonamide or thiazolidinone moieties, could potentially lead to compounds with antitumor activity.

Properties

Product Name

N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide

IUPAC Name

N-[[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]naphthalene-1-carboxamide

Molecular Formula

C25H16ClN3O2S

Molecular Weight

457.9 g/mol

InChI

InChI=1S/C25H16ClN3O2S/c26-20-11-4-3-9-19(20)24-28-21-14-16(12-13-22(21)31-24)27-25(32)29-23(30)18-10-5-7-15-6-1-2-8-17(15)18/h1-14H,(H2,27,29,30,32)

InChI Key

HOKNWXPMFRWWLW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC=C5Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC=C5Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.